molecular formula C13H22N2O2 B14708493 2-aminobenzoic acid;N,N-diethylethanamine CAS No. 21188-76-1

2-aminobenzoic acid;N,N-diethylethanamine

Cat. No.: B14708493
CAS No.: 21188-76-1
M. Wt: 238.33 g/mol
InChI Key: ZCFXODLPYOEZEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzoic acid typically involves the Hofmann rearrangement of phthalimide. The process includes the following steps :

  • Dissolve 8 g of NaOH in 30 ml of deionized water in a 100 ml Erlenmeyer flask with magnetic stirring.
  • Cool the solution in an ice bath and add 6.5 g of bromine (Br2).
  • Stir the mixture until the brown color disappears, indicating that all the bromine has reacted.
  • Add 5.9 g of finely divided phthalimide and then a solution of 5.5 g NaOH in 20 ml water.
  • Allow the temperature to rise spontaneously to approximately 70°C and maintain stirring for another 10 minutes.
  • Neutralize the solution with concentrated HCl and isolate the precipitate by vacuum filtration.

Industrial Production Methods

Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid or the hydrolysis of isatoic anhydride. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding. In the biosynthesis of tryptophan, it serves as a precursor, undergoing enzymatic transformations to form the amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzoic acid;N,N-diethylethanamine is unique due to the presence of both an aromatic amine and a secondary amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

21188-76-1

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2-aminobenzoic acid;N,N-diethylethanamine

InChI

InChI=1S/C7H7NO2.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3

InChI Key

ZCFXODLPYOEZEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)N

Origin of Product

United States

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